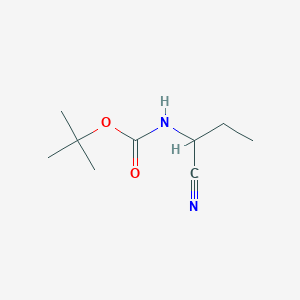

tert-butyl N-(1-cyanopropyl)carbamate

Description

tert-Butyl N-(1-cyanopropyl)carbamate is a carbamate derivative featuring a tert-butyl group attached to the oxygen atom and a 1-cyanopropyl substituent on the nitrogen. The 1-cyanopropyl group consists of a three-carbon chain with a cyano (-CN) moiety at the terminal position. Carbamates of this type are widely employed in organic synthesis as intermediates or protecting groups for amines, owing to their stability under basic conditions and susceptibility to acidic cleavage .

Properties

IUPAC Name |

tert-butyl N-(1-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRSLDLTFGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Boc Protection of Amines

-

- Aminopropyl derivatives bearing a cyano group (e.g., 1-aminopropanenitrile or its chiral variants)

- Di-tert-butyl dicarbonate (Boc2O) as the Boc protecting agent

- Base such as triethylamine (TEA) or N-methylmorpholine (NMM)

-

- Solvent: Anhydrous dichloromethane (DCM), chloroform, or ethyl acetate

- Temperature: 0–25°C to minimize side reactions

- Reaction Time: 3–18 hours (longer times improve yield and purity)

- Atmosphere: Usually performed under inert atmosphere but some methods tolerate open air

Mechanism:

The amine nucleophile attacks the Boc2O, forming the carbamate with tert-butyl protection and retaining the cyano functionality intact.

Mixed Anhydride Method

-

- N-BOC-protected amino acid derivatives (e.g., N-BOC-D-serine) are converted to mixed acid anhydrides using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of an acid scavenger (N-methylmorpholine).

- The mixed anhydride then condenses with an amine (e.g., benzylamine) in anhydrous ethyl acetate to yield the carbamate derivative.

-

- High selectivity and yields (reported up to 81.6%)

- Suitable for stereochemically defined compounds (R or S configurations)

- Scalable for industrial production

Phase-Transfer Catalysis (PTC) Alkylation

- Application: Used in downstream modifications of carbamate intermediates.

- Catalysts: Tetrabutylammonium bromide (n-Bu4N+Br−)

- Conditions: Reaction in ethyl acetate with potassium hydroxide and methyl sulfate as alkylating agent.

- Outcome: Efficient alkylation to produce further derivatives of tert-butyl carbamate compounds.

Industrial Production Considerations

- Reagents: Use of nonmetallic regenerable reagents such as Si(OMe)4 and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enable direct carbamate synthesis from low-concentration CO2 and amines, providing greener and scalable routes.

- Reaction Efficiency: Monitoring by ESI-MS and purification by silica gel chromatography optimize yield and purity.

- Storage: The product is stored dry at 2–8°C to prevent hydrolysis or degradation of the Boc group.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection of Amines | Aminopropyl derivatives, Boc2O | TEA, DCM, 0–25°C, 3–18 h | 70–90 | Simple, widely used | Requires inert atmosphere |

| Mixed Anhydride Method | N-BOC amino acid, isobutyl chlorocarbonate | NMM, ethyl acetate, amine, room temp | ~81.6 | High stereochemical control | Multi-step, sensitive reagents |

| Phase-Transfer Catalysis Alkylation | Carbamate intermediate, methyl sulfate | n-Bu4N+Br−, KOH, ethyl acetate | Variable | Efficient alkylation | Requires PTC catalyst |

| CO2 Direct Carbamate Synthesis | Amines, CO2, Si(OMe)4, DBU | Mild conditions, catalytic | High | Green, scalable | Specialized reagents |

Research Findings and Optimization Notes

- Reaction Time and Temperature: Longer reaction times (up to 18 hours) and controlled temperatures (0–25°C) improve yield and reduce side products.

- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating pure carbamate.

- Characterization:

- ¹H-NMR: Boc tert-butyl group appears as a singlet near 1.4 ppm (9H).

- ¹³C-NMR: Carbonyl and cyano carbons show characteristic shifts confirming structure.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with C9H16N2O2.

- Storage Stability: The compound is stable under dry, refrigerated conditions; exposure to moisture or heat leads to hydrolysis or decomposition producing CO and nitrogen oxides.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyanopropyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyanopropyl group can participate in nucleophilic substitution reactions, where the cyanide ion acts as a leaving group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form nitriles or reduction to yield primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted carbamates or amines.

Hydrolysis: tert-Butylamine and carbon dioxide.

Oxidation: Corresponding nitriles.

Reduction: Primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-cyanopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of pharmaceuticals. Its ability to form stable carbamate bonds is exploited in drug design and development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a stabilizer and a precursor for other functional materials.

Mechanism of Action

The mechanism by which tert-butyl N-(1-cyanopropyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The cyanopropyl group can participate in further chemical transformations, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

tert-Butyl (1-cyanocyclopropyl)carbamate

- Structural Difference: Replaces the linear 1-cyanopropyl chain with a strained cyclopropane ring.

- Impact on Properties :

- Reactivity : Cyclopropane’s ring strain may facilitate ring-opening reactions or participation in cycloadditions, making it valuable for synthesizing bicyclic compounds .

- Stability : Reduced conformational flexibility compared to the linear analog could limit rotational entropy, affecting binding affinity in target interactions.

tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate

- Structural Difference : Incorporates a phenyl group at the third carbon of the propyl chain.

- Electronic Effects: Conjugation between the phenyl and cyano groups may alter electron density, influencing nucleophilic or electrophilic behavior.

Hydroxy- and Fluorine-Substituted Carbamates

- Hydroxycyclopentyl Derivatives (e.g., ): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol. This is critical for biochemical assays or formulations requiring aqueous compatibility.

- Fluorinated Piperidine Derivatives (e.g., ) :

- Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability, making such derivatives common in antiviral or anticancer agents .

Biological Activity

tert-butyl N-(1-cyanopropyl)carbamate is an organic compound with the molecular formula C₉H₁₆N₂O₂. It is a derivative of carbamic acid, characterized by a tert-butyl group and a cyanopropyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its functional groups, which can interact with molecular targets such as enzymes and proteins. The carbamate group allows for the formation of covalent bonds with nucleophilic sites, potentially leading to inhibition or modification of enzyme activity. The cyanopropyl group may also participate in further chemical transformations, enhancing the compound's overall reactivity and biological effects.

Enzyme Interaction

One of the key areas of research regarding this compound is its interaction with enzymes. The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in both insects and mammals. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in paralysis in insects, which positions this compound as a potential insecticide.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | Competitive |

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antibacterial properties. While specific mechanisms remain under investigation, the presence of the cyano group is hypothesized to contribute to its reactivity against bacterial cell walls. Further research is needed to elucidate the full scope of its antimicrobial activity.

Case Study 1: Insecticidal Activity

In a study examining the insecticidal properties of this compound, researchers found that it effectively paralyzed various pest species through AChE inhibition. The compound demonstrated significant potency compared to traditional insecticides, indicating its potential as a safer alternative in agricultural applications. The study reported a median lethal concentration (LC50) value that was lower than many commonly used pesticides, suggesting higher efficacy at lower dosages.

Case Study 2: Pharmacological Applications

Another research effort focused on the pharmacological applications of this compound in drug design. The compound was utilized as an intermediate for synthesizing novel pharmaceuticals aimed at treating neurological disorders. Initial results indicated that derivatives of this compound showed enhanced binding affinity to target receptors involved in neurotransmission, highlighting its versatility in medicinal chemistry .

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-(1-cyanopropyl)carbamate?

The compound is typically synthesized via carbamate formation using Boc (tert-butoxycarbonyl) protection strategies. A general approach involves reacting an amine precursor (e.g., 1-aminopropionitrile) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Solvents like dichloromethane or THF are used under inert conditions at 0–25°C. Reaction progress is monitored via TLC or LC-MS, and purification is achieved through column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and nitrile functionality (C≡N stretching absence in NMR but visible in IR).

- IR Spectroscopy : Identification of carbamate C=O (~1680–1720 cm⁻¹) and nitrile C≡N (~2200–2260 cm⁻¹) stretches.

- Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C₉H₁₆N₂O₂.

- X-ray Crystallography : For unambiguous structural confirmation, though challenges may arise due to low crystal quality or twinning .

Q. What safety protocols are recommended for handling tert-butyl N-(1-cyanopropyl)carbamate?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Stable at room temperature in airtight containers, protected from light and moisture. Avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Poor data quality (e.g., twinning or low resolution) requires robust software tools:

- SHELXL : For least-squares refinement, particularly effective with high-resolution data. Its constraint-based approach resolves disorder in tert-butyl groups .

- SIR97 : For direct-methods structure solution if initial phases are ambiguous .

- ORTEP-3 : To visualize thermal ellipsoids and validate molecular geometry post-refinement .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived) during nitrile or carbamate formation.

- X-ray Analysis : Confirm absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

- Steric Protection : Shields the carbamate nitrogen from nucleophilic attack, enhancing stability in basic/acidic conditions.

- Solubility : Improves lipophilicity, facilitating organic-phase reactions.

- Deprotection : Cleaved under strong acidic conditions (e.g., TFA/DCM) to regenerate the amine, critical for downstream functionalization .

Q. What analytical methods identify and quantify reaction byproducts?

- LC-MS/MS : Detects trace impurities (e.g., de-Boc derivatives or hydrolysis products) with high sensitivity.

- ²D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar byproducts.

- Kinetic Studies : Monitor degradation pathways under stress conditions (heat, pH extremes) using HPLC-UV .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data?

- Purity Assessment : Compare data from multiple batches purified via recrystallization vs. column chromatography.

- Crystallographic Validation : Use single-crystal XRD to rule out polymorphic variations.

- Interlaboratory Reproducibility : Cross-reference with independent studies using identical instrumentation (e.g., 400 MHz NMR, FT-IR with ATR) .

Q. Why might NMR spectra show unexpected splitting or integration ratios?

- Dynamic Effects : Conformational exchange in the tert-butyl or cyanopropyl groups broadens signals at room temperature. Cooling the sample (e.g., to −40°C) may resolve splitting.

- Solvent Anisotropy : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.